2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactionsCommon reagents include phenylhydrazine hydrochloride and methanesulfonic acid for the Fischer indole synthesis . The final step involves the chlorination and coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The tetrazole ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole.
Uniqueness
2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of indole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClN6O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-N-(2-indol-1-ylethyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15ClN6O/c19-16-6-5-14(25-12-21-22-23-25)11-15(16)18(26)20-8-10-24-9-7-13-3-1-2-4-17(13)24/h1-7,9,11-12H,8,10H2,(H,20,26) |
InChI Key |
DFKVSWNIVDOGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
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